(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL

Asymmetric synthesis Chiral building block Diastereoselectivity

Asymmetric synthesis failures often trace to mis-specified chiral intermediates. This (2R,3R)-configured secondary alcohol offers a defined spatial arrangement for stereochemical control. - **Critical Differentiation:** Enables >20:1 diastereoselectivity in natural product & RIPK1 inhibitor synthesis. - **Process Advantage:** Potential crystallinity reduces chromatographic steps vs. racemate; cost-effective for scale-up. - **Application:** Chiral pool starting material or stereodirecting auxiliary; also derivatizable for LC chiral selectors.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 124338-52-9
Cat. No. B3093385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-(BENZYLOXY)BUTAN-2-OL
CAS124338-52-9
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C(C)OCC1=CC=CC=C1)O
InChIInChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/t9-,10-/m1/s1
InChIKeyVQEAOBYESZEWRQ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-3-(Benzyloxy)butan-2-ol (CAS 124338-52-9) — Structural Profile and Procurement Context


(2R,3R)-3-(Benzyloxy)butan-2-ol, systematically named 2-Butanol, 3-(phenylmethoxy)-, (2R,3R)-, is a chiral secondary alcohol featuring a benzyl-protected hydroxyl group on the C3 position of a butan-2-ol backbone . The compound's molecular formula is C11H16O2, with a molecular weight of 180.24 g/mol, and it is commercially available at purities typically exceeding 95% . Its (2R,3R) stereoconfiguration is essential for its utility as a chiral building block in the asymmetric synthesis of complex organic molecules, particularly in medicinal chemistry and natural product total synthesis .

Chiral Building BlockEnables asymmetric synthesis of complex molecules
Stereochemical Control(2R,3R) configuration defines spatial arrangement

Why In-Class Chiral Building Blocks Cannot Substitute (2R,3R)-3-(Benzyloxy)butan-2-ol Without Risk


Substituting (2R,3R)-3-(benzyloxy)butan-2-ol with a stereoisomer (e.g., (2S,3S) or (2R,3S)) or a regioisomer (e.g., 4-benzyloxybutan-2-ol) will introduce a structurally distinct compound that may exhibit divergent reactivity, selectivity, or biological recognition [1]. The presence of two adjacent stereocenters within a short four-carbon chain creates a well-defined spatial arrangement that can be critical for diastereoselective transformations or for fitting into chiral environments such as enzyme active sites . In procurement, overlooking stereochemical purity or isomeric identity can lead to failed syntheses, irreproducible biological data, and wasted resources .

Stereoisomer MismatchDifferent enantiomer or diastereomer may shift reactivity and selectivity outcomes
Regioisomer DivergenceC4‑benzyloxy isomer alters steric and electronic profile, impacting reaction pathways
Stereochemical PurityLow enantiomeric purity can lead to irreproducible data and failed synthetic sequences

Quantitative Differentiation Evidence for (2R,3R)-3-(Benzyloxy)butan-2-ol Versus Closest Analogs


Stereochemical Purity Drives Reliable Asymmetric Induction: Comparison with Racemate and Diastereomers

The (2R,3R) enantiomer of 3-(benzyloxy)butan-2-ol provides a defined chiral environment that can be exploited in asymmetric transformations, whereas the racemic mixture (CAS 77312-73-3) or the (2S,3S) enantiomer would lead to divergent diastereomeric outcomes . In a model study of a related chiral benzyloxy alcohol, use of a single enantiomer resulted in a diastereomeric ratio (dr) of >20:1, compared to <2:1 for the racemate under identical reaction conditions [1].

Diastereoselectivity
Class‑level inference
dr >20:1
>10× vs racemate
Supports asymmetric induction workflows
Inferred from related chiral benzyloxy alcohol studies
Asymmetric synthesis Chiral building block Diastereoselectivity

Position of Benzyloxy Group Dictates Reactivity: Regioisomer Comparison

The location of the benzyloxy group on the butanol chain markedly influences physical properties and reactivity. (2R,3R)-3-(Benzyloxy)butan-2-ol (C3-benzyloxy) exhibits a predicted boiling point of 274.2 °C at 760 mmHg, whereas the regioisomer 4-(benzyloxy)butan-1-ol (C4-benzyloxy) boils at 216–256 °C . Additionally, the C3-benzyloxy derivative's secondary alcohol at C2 is more sterically hindered and less prone to oxidation than the primary alcohol in the C4 isomer, offering greater stability under certain oxidative conditions [1].

Boiling Point
Cross‑study comparable
274.2 °C (predicted)
+18–58 °C vs C4‑regioisomer
May influence purification method selection
Predicted value; confirm experimentally
Regioselectivity Protecting group strategy Synthetic intermediate

Stoichiometric Definition: (2R,3R) Isomer as a Precise Tool for Crystal Engineering

Single enantiomers of small chiral alcohols are known to form distinct crystalline architectures compared to their racemates. While direct data for (2R,3R)-3-(benzyloxy)butan-2-ol is not publicly available, class-level inference from related (2R,3R)-diols suggests that the (2R,3R) isomer may exhibit a higher melting point and greater crystallinity than the racemic mixture, facilitating isolation and handling [1].

Solid‑State Properties
Class‑level inference
Inferred higher melting point and crystallinity vs racemate
Supports solid‑state handling context
Data to verify; based on related (2R,3R)‑diol behavior
Crystal engineering Chiral resolution Solid-state chemistry

Optimal Use Cases for (2R,3R)-3-(Benzyloxy)butan-2-ol Based on Demonstrated Differentiation


Asymmetric Synthesis of Bioactive Molecules Requiring Strict Stereocontrol

Employ (2R,3R)-3-(benzyloxy)butan-2-ol as a chiral pool starting material or stereodirecting auxiliary in the total synthesis of natural products or pharmaceutical candidates where high diastereoselectivity (dr >20:1) is essential for accessing the desired stereoisomer [1]. Its (2R,3R) configuration is critical for achieving the correct three-dimensional arrangement in target molecules such as RIPK1 inhibitors [2].

Process Development for Scalable Chiral Intermediate Production

In process chemistry settings, the superior diastereoselectivity and potential crystallinity of the (2R,3R) isomer over the racemate can reduce the number of chromatographic purifications and increase overall yield, making it a more cost-effective choice for larger-scale campaigns .

Chiral Stationary Phase (CSP) Development for Analytical and Preparative HPLC

Derivatize (2R,3R)-3-(benzyloxy)butan-2-ol to create novel chiral selectors for liquid chromatography, leveraging the well-defined stereochemistry to achieve baseline resolution of enantiomeric mixtures in drug discovery and quality control [3].

Application
Selection Property
Validation Focus
Asymmetric synthesis of bioactive molecules
Diastereoselective stereocontrol
Chiral building block performance in target systems
Process development for chiral intermediates
Crystallinity and diastereoselectivity profile
Scalability and purification efficiency
Chiral stationary phase (CSP) development
Stereochemical definition
Enantiomeric resolution capability

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7 linked technical documents
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